

# The Role of Aluminum Sulfate in Papermaking Chemistry: A Technical Guide

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Compound Name: Aluminum sulfate

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## Introduction

**Aluminum sulfate**, commonly known as papermaker's alum ( $\text{Al}_2(\text{SO}_4)_3$ ), is a cornerstone chemical in the wet-end chemistry of papermaking.<sup>[1][2][3]</sup> For decades, it has been utilized as a versatile and cost-effective multifunctional additive that significantly influences both the efficiency of the manufacturing process and the final properties of the paper product.<sup>[1][4]</sup> Its primary applications include acting as a sizing agent, a retention and drainage aid, a pH controller, and a pitch control agent.<sup>[5][6][7]</sup> This guide provides an in-depth technical overview of the core functions of **aluminum sulfate**, its mechanisms of action, its impact on paper properties, and the experimental protocols used to evaluate its efficacy.

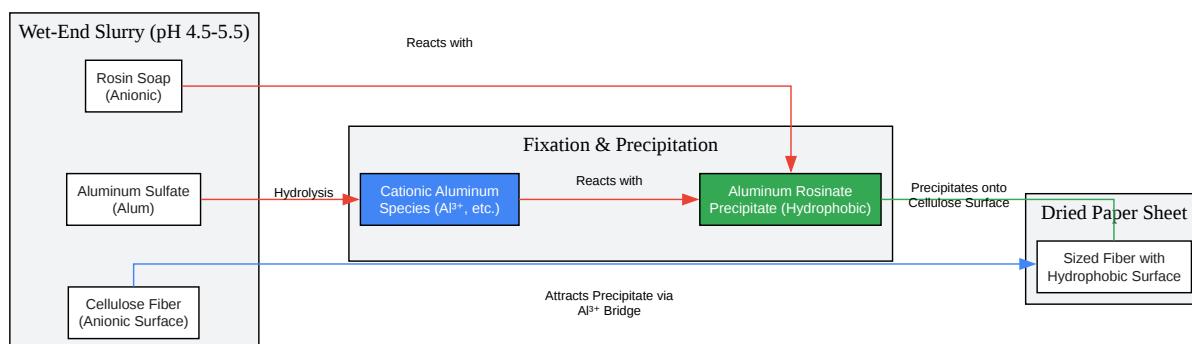
## Core Functions and Mechanisms of Action

**Aluminum sulfate**'s effectiveness stems from its complex aqueous chemistry. When dissolved in water, it hydrolyzes to form a variety of ionic and polynuclear species, the nature of which is highly dependent on the system's pH.<sup>[2][8]</sup> Its solution is acidic, with a 1% solution exhibiting a pH of approximately 3.0-3.5.<sup>[2][6]</sup> This acidity and the generation of highly cationic aluminum species are fundamental to its primary roles in papermaking.

## Internal Sizing

Internal sizing is the process of adding chemicals to the pulp slurry (furnish) to impart resistance to liquid penetration in the final paper sheet.<sup>[9]</sup> **Aluminum sulfate** is a critical component in traditional acidic sizing systems, particularly those using rosin.<sup>[3][9][10]</sup>

- Mechanism: In rosin-based sizing, saponified rosin (a sodium salt of abietic acid) is added to the pulp. The subsequent addition of alum serves two main purposes. First, it lowers the pH of the furnish to an optimal acidic range of 4.5 to 5.5.[5][11] Second, the positively charged aluminum ions react with the anionic rosin soap to form insoluble, hydrophobic precipitates of aluminum rosinate.[12] These precipitates, along with free rosin acids, are then "fixed" or anchored onto the negatively charged surfaces of the cellulose fibers and fillers.[3][13] This process is driven by the electrostatic attraction between the cationic aluminum species and the anionic fiber and rosin particles.[5] Upon drying in the paper machine, these hydrophobic particles create a continuous, water-repellent surface on the fibers, reducing the paper's tendency to absorb liquids and preventing ink feathering.[12]



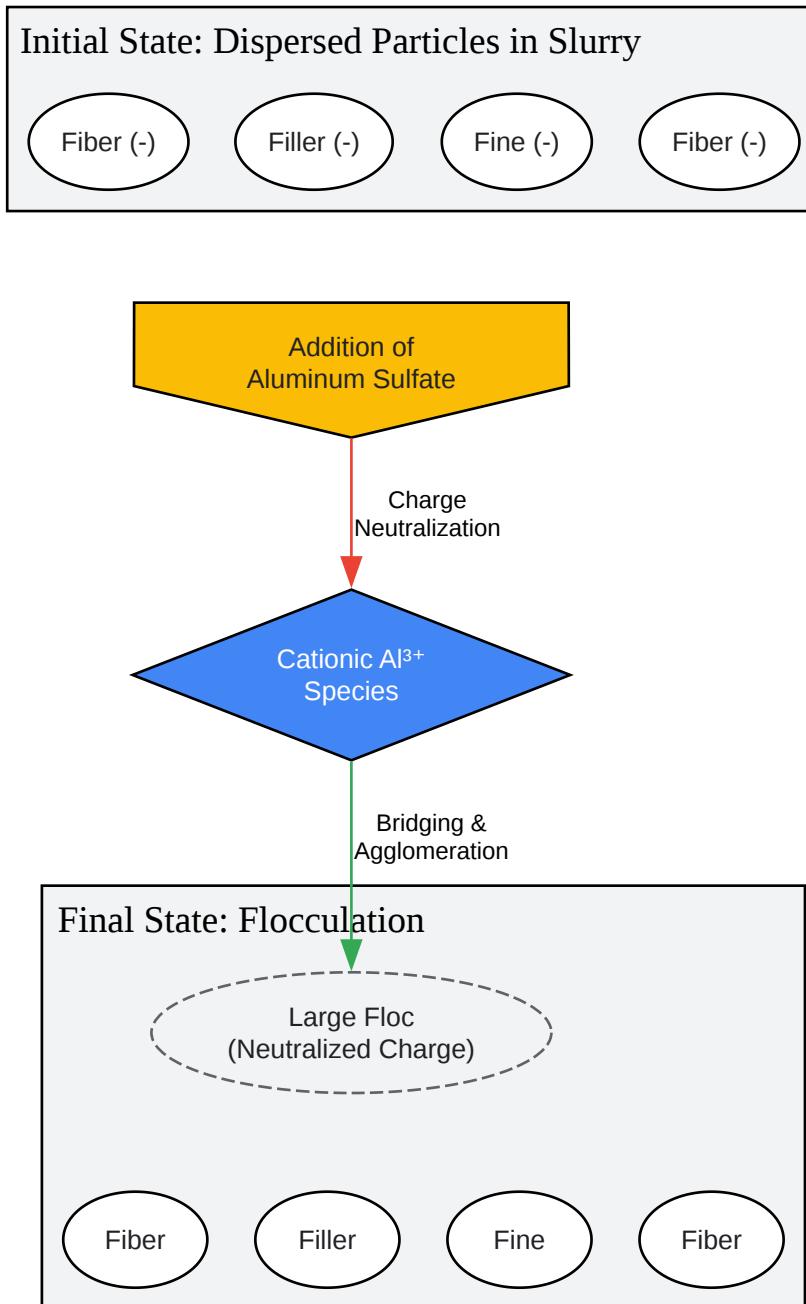
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**Caption:** Mechanism of Rosin-Alum Internal Sizing.

## Retention and Drainage

In the papermaking furnish, many valuable components, such as fine fibers, fillers (e.g., calcium carbonate, kaolin clay, titanium dioxide), and sizing agents, are small and carry a negative surface charge, similar to the larger cellulose fibers.[5][14] This results in electrostatic repulsion, keeping the particles suspended and allowing them to easily pass through the forming fabric with the water.[5]

- Mechanism of Action: **Aluminum sulfate** acts as a coagulant and flocculant.[15][16] Its highly positive charge density effectively neutralizes the negative surface charges on fibers, fines, and fillers.[5][14] This reduction in electrostatic repulsion allows the microscopic particles to agglomerate into larger flocs. This process, known as coagulation and flocculation, has two major benefits:
  - Improved Retention: The larger flocs are more easily trapped in the forming paper web, significantly increasing the retention of fibers, fillers, and sizing agents.[5][6][13] This enhances sheet uniformity, improves optical properties like opacity, and reduces material waste in the white water system.[5]
  - Enhanced Drainage: The formation of flocs creates larger channels within the pulp slurry on the paper machine wire, allowing water to drain more freely.[5][6][17] This improves dewatering efficiency, which can lead to increased machine speeds and reduced energy consumption in the drying section.[6]



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**Caption:** Charge Neutralization and Flocculation by Alum.

## pH Control and Other Functions

- pH Regulation: **Aluminum sulfate** is inherently acidic and is used to control the pH of the wet-end system, typically maintaining it within the 4.5-5.5 range for optimal rosin sizing and the functioning of certain retention aids.[5][12][17]

- Pitch and Resin Control: Wood pulp contains natural resins and fatty acids (pitch) that can agglomerate and deposit on paper machine equipment, leading to operational issues.[6] Alum helps to control these "anionic trashes" by coagulating the colloidal pitch particles and fixing them onto the fibers, preventing them from forming larger, problematic deposits.[6][18]
- Dye Fixation: In the production of colored papers, alum can act as a mordant to improve the retention and fixation of anionic dyes, resulting in brighter and more uniform colors.[6]

## Impact on Final Paper Properties

The addition of **aluminum sulfate** significantly influences the key characteristics of the finished paper product.

- Mechanical Properties: By improving the retention of fines and promoting better sheet formation, alum can enhance paper's strength properties.[11][19] Neutralizing surface charges allows fibers to come into closer contact, which can increase the number of hydrogen bonds formed during drying, thereby improving tensile, burst, and tear strength.[1][5] However, excessive use can lead to brittle paper.[17]
- Barrier and Optical Properties: The primary goal of sizing is to improve water resistance, a critical property for printing, writing, and packaging papers.[4][12] Proper sizing prevents the excessive spread of water-based inks, leading to sharper print quality.[5][12] By increasing filler retention, alum also enhances sheet opacity and brightness.[1][6]
- Permanence and Aging: The acidic conditions created by alum-rosin sizing are a known contributor to the degradation of paper over time.[3][10] The acid catalyzes the hydrolysis of cellulose chains, leading to a loss of strength and embrittlement.[7][20] This has led to the widespread adoption of alkaline papermaking processes for archival-quality papers, which use synthetic sizing agents instead of rosin and alum.[3][10]

## Quantitative Data Summary

The following tables summarize key quantitative data related to the use of **aluminum sulfate** in papermaking, compiled from various technical sources.

Table 1: Operational Parameters and Efficiency

Parameter	Value/Range	Reference
Optimal pH for Rosin Sizing	4.5 - 5.5	[5][11]
Typical Usage Range (% of pulp)	2% - 7%	[6]
Filler & Fiber Retention Improvement	Up to 15% - 20%	[5]
pH of 1% Alum Solution	~3.0 - 3.5	[2][6]
Optimal Alum-to-Rosin Ratio	2:1 (in a specific study)	[19]

Table 2: Impact on Paper and Fiber Properties

Parameter	Impact	Reference
Hydrogen Bonding Sites	Increase of 25% - 30%	[5]
Inter-fiber Pore Size	Decrease of 18% - 22%	[5]
Paper Strength	General increase	[5][11][19]
Water Resistance	Significant increase	[4][12]
Paper Brittleness	Increased with excessive use	[17]

## Experimental Protocols

Evaluating the effectiveness of **aluminum sulfate** requires standardized testing of the pulp slurry and the final paper sheets. Below are methodologies for key experiments.

### Protocol for Evaluation of Sizing Efficiency (Cobb Test)

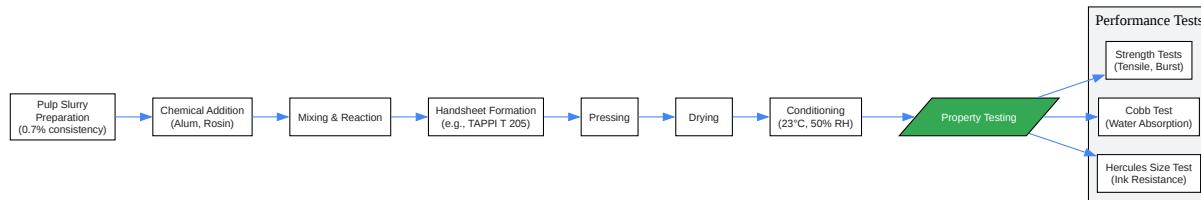
- Objective: To determine the quantity of water absorbed by a paper surface in a specified time. This is a direct measure of the effectiveness of the internal sizing.
- Apparatus: Cobb sizing tester (a metal ring of 100 cm<sup>2</sup> internal area), stopwatch, blotter paper, balance (accurate to 0.001 g).

- Methodology:
  - A dry paper sample is weighed accurately.
  - The sample is clamped securely in the Cobb tester with the surface to be tested facing upwards.
  - 100 mL of deionized water is poured into the ring quickly. The stopwatch is started simultaneously.
  - After a specified time (e.g., 60 seconds), the water is poured out.
  - The sample is immediately removed, and excess water is blotted off using standardized blotter paper with a heavy roller.
  - The wet sample is weighed again.
  - The Cobb value is calculated as the mass of water absorbed in grams per square meter ( $\text{g}/\text{m}^2$ ). A lower Cobb value indicates better water resistance and more effective sizing.

## Protocol for Measurement of Wet-End Charge (Particle Charge Demand)

- Objective: To measure the net anionic charge of colloidal and dissolved substances in the papermaking furnish (filtrate). This helps in optimizing the dosage of cationic additives like alum.
- Apparatus: Particle Charge Detector (PCD) or Streaming Current Detector (SCD), standard cationic and anionic titrants (e.g., poly-DADMAC and PVSK).
- Methodology:
  - A sample of the pulp slurry is collected from the wet end.
  - The sample is filtered to obtain the white water (filtrate), which contains the fine particles and dissolved substances.[\[21\]](#)
  - A known volume of the filtrate is placed in the measuring cell of the PCD/SCD.

- The instrument measures the initial charge of the sample.
- A standard titrant of opposite charge (typically a cationic polymer for anionic trash) is added incrementally until the charge of the sample is completely neutralized (reaches the isoelectric point or zero point of charge).[21]
- The volume of titrant required for neutralization is recorded.
- The Particle Charge Demand is calculated based on the amount of titrant consumed and is expressed in microequivalents per liter (μeq/L). A higher PCD indicates a greater amount of anionic material that needs to be neutralized by alum or other cationic additives.



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**Caption:** Experimental Workflow for Sizing Evaluation.

## Conclusion

**Aluminum sulfate** remains a chemical of paramount importance in the paper industry due to its versatility and cost-effectiveness.[1][12] Its ability to function as a sizing co-agent, retention aid, drainage promoter, and pH controller makes it a powerful tool in the management of wet-end chemistry.[5][6] Its fundamental mechanisms revolve around its capacity to hydrolyze into cationic species that neutralize anionic charges in the pulp slurry, leading to the fixation of sizing agents and the flocculation of fines and fillers.[5][14] While its use in an acidic environment raises concerns for paper permanence, its profound impact on process efficiency

and the attainment of desired paper properties like strength and water resistance ensures its continued relevance in the production of a wide array of paper and paperboard grades.[4][7]

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